1-(2-Bromo-5-(trifluoromethyl)phenyl)piperidin-2-one

Descripción general

Descripción

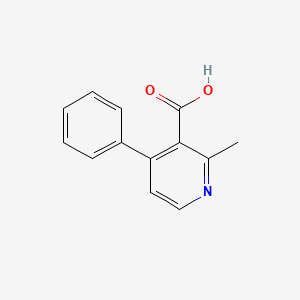

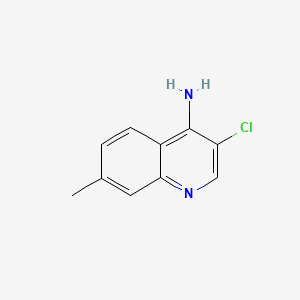

“1-(2-Bromo-5-(trifluoromethyl)phenyl)piperidin-2-one” is a chemical compound with the CAS Number: 1257665-19-2. It has a molecular weight of 322.12 .

Molecular Structure Analysis

The linear formula of “this compound” is C12H11BrF3NO .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 322.12 . Further physical and chemical properties are not specified in the retrieved data.Aplicaciones Científicas De Investigación

Captodative Aminoenones

Researchers have explored reactions involving piperidine with bromo enones, leading to the synthesis of captodative aminoenones. These compounds exhibit unique properties due to the presence of a weakly basic tertiary amino group, contributing to their potential application in organic synthesis and medicinal chemistry (Rulev et al., 2003).

Inhibitors of Soluble Epoxide Hydrolase

The discovery of piperidine-carboxamide compounds as inhibitors of soluble epoxide hydrolase marks a significant advancement in therapeutic research. These compounds, optimized through high-throughput screening, show potential in treating diseases by modulating epoxide levels in the body (Thalji et al., 2013).

Trifluoromethylated Piperazinones Synthesis

A study on the synthesis of 3-trifluoromethylated piperazin-2-ones from trifluoromethyl 2-bromo enones highlights a novel method in the preparation of fluorinated heterocycles, which are of significant interest in pharmaceutical development due to their unique biological activities (Rulev et al., 2013).

Synthesis of Neuroleptic Agents

Research into the synthesis of neuroleptic agents such as Fluspirilen and Penfluridol reveals the importance of piperidine derivatives in the development of pharmaceuticals for treating psychiatric disorders. The key steps involve catalytic hydroformylation and subsequent reactions to introduce the piperidine moiety (Botteghi et al., 2001).

Novel Copolymers Synthesis

The synthesis and characterization of novel copolymers incorporating piperidine derivatives demonstrate the versatility of these compounds in creating new materials with potential applications in various industries, including plastics and coatings (Kharas et al., 2016).

Antimicrobial and Antiviral Activities

A study on the structural characterization and biological evaluation of a piperidine derivative underscores the potential of these compounds in the development of new antimicrobial and antiviral agents, offering promising avenues for the treatment of infectious diseases (Li et al., 2015).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with receptors such as the calcitonin gene-related peptide (cgrp) receptor .

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , a type of carbon-carbon bond-forming reaction. In this process, a palladium catalyst facilitates the coupling of an electrophilic organic group and a nucleophilic organoboron reagent .

Biochemical Pathways

The suzuki–miyaura coupling reaction, which similar compounds participate in, involves the transmetalation of organoboron reagents . This could potentially affect various biochemical pathways, depending on the specific organoboron reagents and organic groups involved.

Result of Action

Similar compounds have shown significant activity against sars-cov-2 rna-dependent rna polymerase (rdrp) after conducting receptor–ligand interaction studies .

Análisis Bioquímico

Biochemical Properties

1-(2-Bromo-5-(trifluoromethyl)phenyl)piperidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s bromine and trifluoromethyl groups contribute to its reactivity and binding affinity. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. These interactions can lead to changes in the activity of the enzymes, affecting the overall biochemical processes within the cell .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it affects metabolic pathways by interacting with key enzymes, thereby influencing the production and utilization of metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. The compound’s structure allows it to fit into the active sites of enzymes, thereby affecting their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological processes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s presence can alter the balance of metabolic reactions, leading to changes in the production and utilization of key metabolites. These effects can have downstream consequences on cellular function and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound interacts with specific transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its activity, as it allows the compound to interact with specific biomolecules within the cell. The subcellular distribution of the compound can also affect its overall function and efficacy in biochemical reactions .

Propiedades

IUPAC Name |

1-[2-bromo-5-(trifluoromethyl)phenyl]piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrF3NO/c13-9-5-4-8(12(14,15)16)7-10(9)17-6-2-1-3-11(17)18/h4-5,7H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXYXQMGYJUMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=C(C=CC(=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682018 | |

| Record name | 1-[2-Bromo-5-(trifluoromethyl)phenyl]piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257665-19-2 | |

| Record name | 2-Piperidinone, 1-[2-bromo-5-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257665-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-Bromo-5-(trifluoromethyl)phenyl]piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B571878.png)

![benzyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate](/img/no-structure.png)

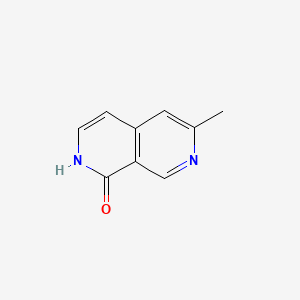

![6-Methoxy-2-methylimidazo[1,2-a]pyridine](/img/structure/B571893.png)

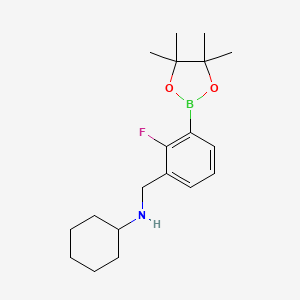

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrido[2,3-B]pyrazine](/img/structure/B571895.png)

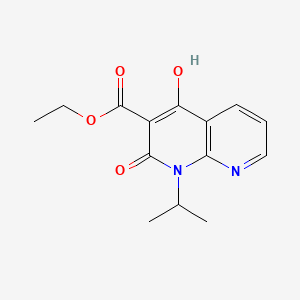

![Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B571897.png)